[(1-methyl-1H-imidazol-5-yl)methyl](propan-2-yl)amine
Description
(1-Methyl-1H-imidazol-5-yl)methylamine (molecular formula: C₉H₁₅N₃) is a substituted imidazole derivative featuring a methyl group at the 1-position of the imidazole ring and an isopropylamine moiety attached via a methylene bridge. This compound is part of a broader class of nitrogen-containing heterocycles, which are critical in medicinal chemistry due to their bioactivity and structural versatility. Its molecular weight is 125.17 g/mol, with a purity of 90% (Thermo Scientific™) .
Properties
IUPAC Name |
N-[(3-methylimidazol-4-yl)methyl]propan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-7(2)10-5-8-4-9-6-11(8)3/h4,6-7,10H,5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWUJALPVPMABIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CN=CN1C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1479373-54-0 | |
| Record name | [(1-methyl-1H-imidazol-5-yl)methyl](propan-2-yl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions are mild and can include a variety of functional groups, such as arylhalides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
[(1-methyl-1H-imidazol-5-yl)methyl](propan-2-yl)amine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms of the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various halides for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce different amine derivatives.
Scientific Research Applications
[(1-methyl-1H-imidazol-5-yl)methyl](propan-2-yl)amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its imidazole ring.
Industry: The compound can be used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of [(1-methyl-1H-imidazol-5-yl)methyl](propan-2-yl)amine involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can bind to metal ions in enzyme active sites, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of (1-methyl-1H-imidazol-5-yl)methylamine can be compared to other imidazole- and amine-containing analogs, as detailed below:
Table 1: Structural and Functional Comparison
| Compound Name | Structure | Key Substituents | Molecular Weight (g/mol) | Purity (%) | Key Applications/Notes | References |
|---|---|---|---|---|---|---|
| (1-Methyl-1H-imidazol-5-yl)methylamine | Imidazole core with methyl and isopropylamine groups | 1-methylimidazole, CH₂-isopropylamine | 125.17 | 90 | Discontinued; potential building block for bioactive molecules | |
| {1-Methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-(4-trifluoromethyl-phenyl)-amine | Benzoimidazole core with trifluoromethyl and pyridyl groups | Trifluoromethyl, pyridyloxy | 546.1 (M+H⁺) | N/A | Antifungal/kinase inhibitor candidate; synthesized via multi-step coupling | |
| 3-MeOMA (1-(3-Methoxyphenyl)propan-2-ylamine) | Phenethylamine derivative | 3-methoxyphenyl, methylamine | 179.26 | 99.9 | Psychoactive analog; high-purity reference standard | |
| 5-(1-Trityl-1H-imidazol-4-yl)pentan-1-amine | Trityl-protected imidazole with pentylamine | Trityl, pentylamine | N/A | 98 | Intermediate for G-protein-coupled receptor ligands |
Key Observations:
Unlike 3-MeOMA, which contains a methoxyphenyl group, the target lacks aromaticity outside the imidazole ring, reducing π-π stacking interactions critical for receptor binding .
Synthetic Accessibility :
- The target compound requires fewer synthetic steps compared to the trifluoromethyl benzoimidazole derivatives, which involve multi-step coupling (e.g., acetonitrile-mediated thiourea formation followed by cyclization) .
- In contrast, 5-(1-Trityl-1H-imidazol-4-yl)pentan-1-amine requires trityl protection, increasing molecular weight and steric hindrance .
Physicochemical Properties :
- The isopropylamine group in the target compound enhances solubility in polar solvents compared to the hydrophobic trifluoromethyl-substituted analogs .
- Purity levels vary significantly: 3-MeOMA achieves 99.9% purity via HPLC-TOF, while the target compound is commercially available at 90% purity .
The absence of electron-withdrawing groups (e.g., CF₃) in the target may limit its metabolic stability compared to patented analogs .
Biological Activity
(1-methyl-1H-imidazol-5-yl)methylamine, commonly referred to as N-((1-Methyl-1H-imidazol-5-yl)methyl)propan-2-amine, is a compound of significant interest in pharmaceutical chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesizing findings from various research studies and providing a comprehensive overview of its pharmacological potential.
Structural Characteristics
The compound features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. This ring is known for its ability to participate in hydrogen bonding and coordination with metal ions, contributing to the compound's reactivity and biological properties. The presence of the propan-2-yl group enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.
Biological Activities
Research indicates that compounds containing imidazole rings exhibit a broad spectrum of biological activities, including:
- Antimicrobial Activity : Similar imidazole derivatives have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria .
- Anticancer Activity : The imidazole moiety is associated with anticancer properties, with studies suggesting that it may inhibit tumor growth through various mechanisms.
- Anti-inflammatory and Antioxidant Effects : Imidazole derivatives have been noted for their anti-inflammatory and antioxidant activities, which are crucial for managing chronic diseases and oxidative stress-related conditions .
Table 1: Summary of Biological Activities
The biological activity of (1-methyl-1H-imidazol-5-yl)methylamine can be attributed to its interaction with various biological targets:
Target Interactions
Imidazole derivatives are known to interact with:
- Enzymes : They can act as enzyme inhibitors, affecting metabolic pathways.
- Receptors : They may bind to specific receptors involved in signaling pathways, influencing physiological responses.
Biochemical Pathways
The compound may influence multiple biochemical pathways due to its structural versatility. This includes modulation of:
- Cell proliferation : Inhibition of cancer cell growth.
- Inflammatory responses : Regulation of cytokine production.
Pharmacokinetics
Imidazole derivatives generally exhibit high solubility in polar solvents, which could enhance their bioavailability. Studies suggest that the solubility profile of (1-methyl-1H-imidazol-5-yl)methylamine may facilitate its absorption and distribution within biological systems.
Case Studies
Several studies have explored the biological activity of imidazole-containing compounds:
- Antimicrobial Efficacy : A study evaluated various imidazole derivatives against MRSA, revealing that certain modifications significantly enhanced antibacterial potency without cytotoxic effects on human cells .
- Anticancer Properties : Research indicated that compounds similar to (1-methyl-1H-imidazol-5-yl)methylamine exhibited selective cytotoxicity towards cancer cell lines while sparing normal cells, suggesting a promising therapeutic index .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
